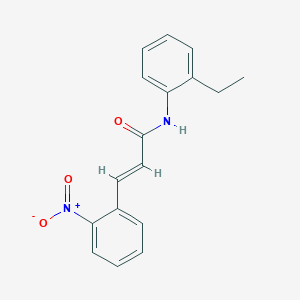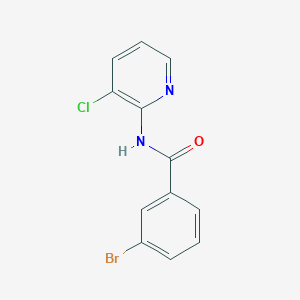![molecular formula C22H24N2S B5842838 1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)
1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole-based cannabinoids and has been shown to interact with the endocannabinoid system, which is involved in a variety of physiological processes.
Mecanismo De Acción
1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are expressed throughout the body and are involved in the regulation of various physiological processes. Activation of these receptors by cannabinoids such as 1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 can lead to a variety of cellular responses, including modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects:
1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, inflammation, and immune function. This compound has also been shown to have anti-cancer effects, particularly in the treatment of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are many potential future directions for research on 1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 and other synthetic cannabinoids. One area of interest is the development of more selective agonists that target specific cannabinoid receptors and have fewer side effects. Another area of interest is the use of cannabinoids in combination with other drugs or therapies to enhance their effectiveness. Additionally, there is ongoing research on the potential therapeutic applications of cannabinoids in the treatment of various diseases and conditions, including epilepsy, multiple sclerosis, and chronic pain.
Métodos De Síntesis
The synthesis of 1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 involves several steps, including the condensation of 1-benzylindole-3-carboxaldehyde with 4-methyl-1-piperidinylthiocarbonyl chloride, followed by reduction with sodium borohydride. The final product is purified using chromatographic techniques and characterized using various spectroscopic methods.
Aplicaciones Científicas De Investigación
1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole 55,212-2 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(1-benzylindol-3-yl)-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-17-11-13-23(14-12-17)22(25)20-16-24(15-18-7-3-2-4-8-18)21-10-6-5-9-19(20)21/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNQTSCZDOOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)